1-ethyl-2-piperazinone hydrochloride
Description
Properties
IUPAC Name |
1-ethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-5-6(8)9;/h7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWKRNZXOFPIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-2-piperazinone hydrochloride can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis for large-scale production .
Chemical Reactions Analysis
1-Ethyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.
Common reagents and conditions used in these reactions include basic conditions for cyclization, acidic conditions for deprotection, and the use of solvents like acetonitrile and ethanol . Major products formed from these reactions include various substituted piperazines and piperazinones .
Scientific Research Applications
Pharmaceutical Applications
1-Ethyl-2-piperazinone hydrochloride has been explored for various pharmaceutical applications:
- Antipsychotic Activity : Compounds derived from piperazine, including this compound, have shown potential as antipsychotics by acting as antagonists at dopamine D2 receptors and serotonin 5-HT2 receptors. This profile suggests their utility in treating schizophrenia and other mood disorders .
- Anxiolytic and Antidepressant Effects : The compound's interaction with serotonin receptors indicates possible anxiolytic and antidepressant properties, making it a candidate for further research in treating anxiety disorders and depression .
- Cancer Treatment : Recent studies have indicated that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, novel synthesized N-ethyl-piperazinyl-amides have shown promising results against lung, colon, breast, ovarian, melanoma, and renal cancer cells .
The biological activity of this compound has been documented in several studies:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study on hybrid chalcone N-ethyl-piperazinyl amides demonstrated high cytotoxicity against multiple cancer cell lines. Notably, one compound exhibited over 90% cell death in non-small cell lung cancer models .
- Neuropharmacological Studies : Research has indicated that certain piperazine derivatives can effectively cross the blood-brain barrier, suggesting their potential use in treating neurological disorders .
- Formulation Development : Various formulations of piperazine derivatives have been developed for controlled release and improved bioavailability, enhancing their therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-ethyl-2-piperazinone hydrochloride involves its interaction with molecular targets such as GABA receptors. Piperazine derivatives, including this compound, act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in anthelmintic applications .
Comparison with Similar Compounds
Key Observations :
- Solubility : The thiazolyl substituent () introduces a heteroaromatic ring, likely reducing aqueous solubility relative to the ethyl or chlorophenyl analogs .
- Hygroscopicity: Piperazine hydrochloride hydrate () is explicitly noted as hygroscopic, a trait less documented in substituted derivatives .
Physicochemical Properties
Limited data are available for this compound, but comparisons can be inferred from analogs:
Key Observations :
- The hydrochloride salt form generally improves water solubility, but substituents like chlorophenyl or thiazolyl may counteract this effect .
- The unsubstituted piperazine hydrochloride hydrate () has a well-defined melting point (147–149°C), suggesting higher crystallinity than substituted derivatives .
Key Observations :
- The discontinued status of this compound () may imply undocumented risks or stability issues.
- Unsubstituted piperazine hydrochloride hydrate () carries irritant warnings, whereas analogs like ’s compound are explicitly non-hazardous .
Q & A
Q. What synthetic strategies are recommended for preparing 1-ethyl-2-piperazinone hydrochloride with high purity?
Methodological Answer:
- Step 1: Utilize nucleophilic substitution or condensation reactions. For example, react piperazine derivatives with ethylating agents (e.g., ethyl bromide) under reflux in ethanol, as demonstrated in analogous Schiff base syntheses .
- Step 2: Optimize reaction conditions (e.g., pH, temperature) to minimize byproducts. Acidic conditions may stabilize intermediates, as seen in unexpected rearrangements of similar hydrazinecarboxylates .
- Step 3: Purify via recrystallization or column chromatography. Monitor purity using HPLC or TLC (e.g., silica gel plates with triethylamine-based eluents, as in pharmacopeial standards for piperazine dihydrochloride) .
Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be characterized?
Methodological Answer:
- Solubility: Perform solubility tests in polar (water, ethanol) and non-polar solvents (DCM, hexane) under controlled temperatures. Use gravimetric or spectrophotometric analysis for quantification.
- Stability: Conduct accelerated degradation studies under varied pH (1–13), humidity (40–80% RH), and temperature (25–60°C). Monitor decomposition via NMR or FTIR, referencing stability protocols for pyridinyl-piperazine derivatives .
Advanced Research Questions
Q. How can conflicting data on reaction yields in piperazine derivative synthesis be resolved?
Methodological Answer:
- Hypothesis Testing: Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify critical factors. For instance, ethanol vs. DMF as solvents may alter nucleophilicity in ethylation steps .
- Analytical Validation: Use LC-MS to detect trace impurities or intermediates that may suppress yields. Compare with purity thresholds established for related compounds (e.g., <5% impurities in pharmacopeial standards) .
- Mechanistic Studies: Employ DFT calculations or isotopic labeling to elucidate reaction pathways, as demonstrated in studies of pyridinyl-piperazine rearrangements .
Q. What methodologies are appropriate for assessing environmental risks when ecological toxicity data is unavailable?
Methodological Answer:
- Predictive Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate toxicity based on structural analogs (e.g., piperazine derivatives with known EC50 values).
- Soil Mobility Assays: Conduct column chromatography experiments to simulate leaching potential, using protocols for pyridinyl-piperazine hydrochloride .
- Bioaccumulation Screening: Use in vitro assays (e.g., octanol-water partitioning) to estimate logP values, correlating with bioaccumulative potential .
Experimental Design and Optimization
Q. How should researchers design experiments to optimize the synthesis of this compound?
Methodological Answer:
- DoE (Design of Experiments): Apply factorial designs to evaluate interactions between variables (e.g., temperature, reagent stoichiometry). For example, a 2² factorial design could test 60°C vs. 80°C and 1:1 vs. 1:2 molar ratios.
- In Situ Monitoring: Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and identify kinetic bottlenecks .
- Scale-Up Considerations: Optimize mixing efficiency and heat transfer in pilot-scale reactors, referencing safety protocols for handling volatile byproducts (e.g., hydrogen chloride) .
Q. What strategies mitigate inconsistencies in spectroscopic data (e.g., NMR) for piperazine derivatives?
Methodological Answer:
- Sample Preparation: Ensure thorough drying to eliminate solvent peaks. Use deuterated solvents (e.g., D₂O for hygroscopic compounds) and internal standards (e.g., TMS).
- Advanced Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, as done for pyridinyl-piperazine structural elucidation .
- Cross-Validation: Compare data with computational predictions (e.g., ChemDraw NMR simulations) or literature spectra of analogs .
Data Contradiction and Validation
Q. How can researchers address discrepancies in reported melting points for similar piperazine hydrochlorides?
Methodological Answer:
- Purity Verification: Re-crystallize samples multiple times and analyze via DSC (Differential Scanning Calorimetry) to detect eutectic impurities.
- Interlaboratory Comparison: Collaborate with independent labs to validate results, adhering to pharmacopeial guidelines for melting point determination .
- Environmental Controls: Standardize humidity and heating rates during measurements, as moisture absorption can alter melting behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
